![molecular formula C8H7BrClN3O2 B13477833 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride typically involves several steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Acylation: The intermediate undergoes acylation with acetic acid to form the desired product.
Analyse Chemischer Reaktionen
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can be compared with other pyrazolopyridine derivatives:
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound has similar biological activities but differs in its substitution pattern.
1H-pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications and share a similar core structure.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but have a different ring fusion pattern.
Eigenschaften
Molekularformel |
C8H7BrClN3O2 |
|---|---|
Molekulargewicht |
292.52 g/mol |
IUPAC-Name |
2-(5-bromopyrazolo[4,3-b]pyridin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6BrN3O2.ClH/c9-7-2-1-6-5(11-7)3-10-12(6)4-8(13)14;/h1-3H,4H2,(H,13,14);1H |
InChI-Schlüssel |
RMDLVPWOWMEGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1N(N=C2)CC(=O)O)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


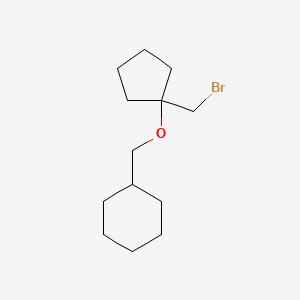
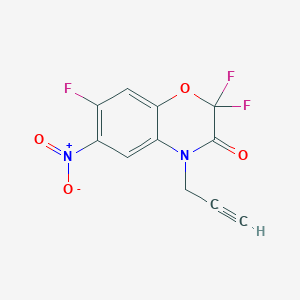
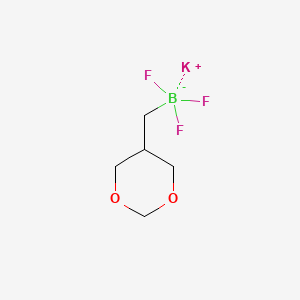

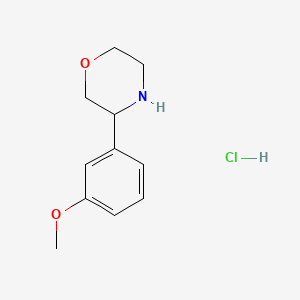
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
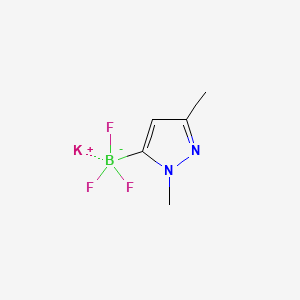


![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)

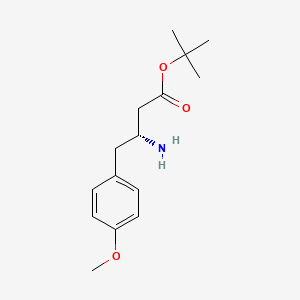
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
